molecular formula C14H18N2O2 B6643458 1-Ethyl-3-(oxolan-2-ylmethyl)benzimidazol-2-one

1-Ethyl-3-(oxolan-2-ylmethyl)benzimidazol-2-one

Cat. No. B6643458
M. Wt: 246.30 g/mol
InChI Key: DAOIEBZSNYWNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(oxolan-2-ylmethyl)benzimidazol-2-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EHO, and it is a benzimidazole derivative. It has a molecular weight of 305.36 g/mol and a chemical formula of C16H19N2O2.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(oxolan-2-ylmethyl)benzimidazol-2-one is not well understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. The compound has also been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
1-Ethyl-3-(oxolan-2-ylmethyl)benzimidazol-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. The compound has also been found to exhibit antiviral activity against HIV-1 and herpes simplex virus. In addition, it has been shown to exhibit antimicrobial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-Ethyl-3-(oxolan-2-ylmethyl)benzimidazol-2-one is its potential use as a fluorescent probe for the detection of DNA. The compound has also been found to exhibit potent antitumor, antiviral, and antimicrobial activities, which make it a promising candidate for the development of new therapeutic agents. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity.

Future Directions

Several future directions can be considered for the research and development of 1-Ethyl-3-(oxolan-2-ylmethyl)benzimidazol-2-one. One of the potential directions is the design and synthesis of new derivatives of the compound with improved properties and activities. In addition, the compound can be further investigated for its potential use as a fluorescent probe for the detection of DNA. The compound can also be studied for its potential use as a ligand for the design of metal complexes with potential biological activities. Finally, the compound can be evaluated for its potential use in combination with other therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-Ethyl-3-(oxolan-2-ylmethyl)benzimidazol-2-one involves the reaction of 2-aminobenzimidazole with 2-bromoethanol in the presence of potassium carbonate. The resulting product is then treated with oxirane-2-carboxylic acid in the presence of triethylamine to obtain the final product. This synthesis method has been reported in several research articles, and it has been found to be efficient and reliable.

Scientific Research Applications

1-Ethyl-3-(oxolan-2-ylmethyl)benzimidazol-2-one has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of DNA. In addition, it has been studied for its potential use as a ligand for the design of metal complexes with potential biological activities.

properties

IUPAC Name

1-ethyl-3-(oxolan-2-ylmethyl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-15-12-7-3-4-8-13(12)16(14(15)17)10-11-6-5-9-18-11/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOIEBZSNYWNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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